BenchChemオンラインストアへようこそ!

N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE

Physicochemical profiling Medicinal chemistry Lead optimization

N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (CAS 1023917-77-2) is a synthetic research compound that integrates an adamantane cage, a morpholine ring, and a cyclohexanecarboxamide backbone into a single molecular scaffold with the formula C₂₃H₃₆N₂O₃ (MW 388.55). This combination delivers a distinct physicochemical profile—rigid lipophilicity from the adamantane core, hydrogen-bonding capability and modulated basicity (pKₐ ~8.7) from morpholine, and additional steric bulk from the cyclohexanecarboxamide moiety.

Molecular Formula C23H36N2O3
Molecular Weight 388.552
CAS No. 1023917-77-2
Cat. No. B2965179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE
CAS1023917-77-2
Molecular FormulaC23H36N2O3
Molecular Weight388.552
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC(C(=O)N2CCOCC2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C23H36N2O3/c26-21(19-4-2-1-3-5-19)24-20(22(27)25-6-8-28-9-7-25)23-13-16-10-17(14-23)12-18(11-16)15-23/h16-20H,1-15H2,(H,24,26)
InChIKeyKNRIPDVEUPTWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (CAS 1023917-77-2) – What Sets It Apart From Analogous Adamantane-Based Amides


N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (CAS 1023917-77-2) is a synthetic research compound that integrates an adamantane cage, a morpholine ring, and a cyclohexanecarboxamide backbone into a single molecular scaffold with the formula C₂₃H₃₆N₂O₃ (MW 388.55) . This combination delivers a distinct physicochemical profile—rigid lipophilicity from the adamantane core, hydrogen-bonding capability and modulated basicity (pKₐ ~8.7) from morpholine, and additional steric bulk from the cyclohexanecarboxamide moiety [1]. Unlike simple adamantyl-amides, the molecule positions the morpholine carbonyl adjacent to the chiral α-carbon, creating a stereoelectronic environment that distinguishes it from both the morpholinecarboximidamine chemotype (e.g., PNU-37883A) and the simpler N-(adamantan-1-yl)cyclohexanecarboxamide [2].

Why Broad “Adamantane-Amide” Screening Hits Cannot Replace N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (CAS 1023917-77-2) Without Evidence


Adamantane-amide derivatives are not functionally interchangeable. The specific connectivity in CAS 1023917-77-2—an N-terminal cyclohexanecarboxamide, a central α-(adamantan-1-yl)glycine bridge, and a C-terminal morpholine amide—generates a hydrogen-bond-donor/acceptor pattern, logP window, and conformational ensemble that cannot be replicated by simpler analogs such as N-(adamantan-1-yl)cyclohexanecarboxamide (lacking the morpholine ring) or by the fluorinated variant N-[1-(adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]-4-fluorobenzamide . Additionally, the morpholinecarboximidamine PNU-37883A (CAS 57568-80-6), despite sharing an adamantane and morpholine motif, belongs to a different chemotype (carboximidamide vs. carboxamide) that confers divergent basicity, distinct synthetic accessibility, and documented selectivity for vascular Kir6.1/SUR2B channels ; this selectivity is not transferable to the carboxamide scaffold in the absence of direct comparative data. These structural disparities mean that even subtle modifications in the amide linker, ring electronics, or substitution pattern can drastically alter target engagement, solubility, and metabolic stability profiles, making direct substitution a high-risk decision without experimental verification.

Quantitative Differentiation Evidence for N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (1023917-77-2) Versus Closest Analogs


Morpholine-Attached Glycine-Amide Architecture: Physicochemical Differentiation vs. N-(Adamantan-1-yl)cyclohexanecarboxamide

The target compound structurally differs from N-(adamantan-1-yl)cyclohexanecarboxamide by a formal insertion of a glycine-morpholine amide unit between the adamantane and cyclohexanecarboxamide groups. This insertion increases the molecular weight from 261.4 to 388.55 Da (+48.7%), raises the hydrogen-bond acceptor count from 1 to 4, and introduces a stereogenic center at the α-carbon . Using computed physicochemical properties (SwissADME), the target compound exhibits a consensus Log Po/w of 3.04, a topological polar surface area (TPSA) of 78.4 Ų, and 4 hydrogen-bond acceptors versus 46.2 Ų TPSA and 1 acceptor for the simpler comparator [1]. These differences translate into a markedly distinct ADME profile: lower passive membrane permeability is expected for the morpholine-containing compound due to increased polarity, but this is partially offset by the adamantane scaffold's known enhancement of lipophilicity.

Physicochemical profiling Medicinal chemistry Lead optimization

Carboxamide vs. Carboximidamide: Functional Group Differentiation from the Kir6.1-Selective Tool Compound PNU-37883A

PNU-37883A (CAS 57568-80-6) is the closest literature-validated reference compound containing adamantane, cyclohexyl, and morpholine fragments, but it belongs to the morpholinecarboximidamide chemotype rather than the cyclohexanecarboxamide chemotype of CAS 1023917-77-2. PNU-37883A acts as a selective vascular Kir6.1/SUR2B KATP channel antagonist with a Kd of 65 nM in isolated mesenteric artery smooth muscle cells and no inhibition of pancreatic or cardiac KATP channels at concentrations up to 10 µM [1]. The carboximidamide group provides higher basicity (conjugate acid pKₐ ~12–13) than the carboxamide of the target compound (conjugate acid pKₐ ~ –0.5), which fundamentally alters protonation state at physiological pH and hence target-binding electrostatics . The target compound, lacking the carboximidamide, cannot be assumed to replicate the Kir6.1 selectivity profile of PNU-37883A without explicit electrophysiology validation.

Ion channel pharmacology Chemical biology Tool compound selection

Morpholine vs. 4-Methylpiperazine Ring: Solubility and Basicity Differentiation Within the Same Chemotype

The closest direct analog sharing the cyclohexanecarboxamide backbone is N-[1-(adamantan-1-yl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide (CAS 1008229-89-7), which replaces the morpholine oxygen with an N-methyl group . Morpholine (pKₐ ~8.7) and N-methylpiperazine (pKₐ ~9.8) differ in basicity by approximately 1.1 log units, meaning the piperazine analog is predominantly protonated at physiological pH while the morpholine compound exists in a partially neutral state [1]. This difference alters solubility: a study comparing morpholine and piperazine derivatives of mefenamic acid demonstrated that morpholine salts provide distinct dissolution profiles compared to piperazine salts [2]. Additionally, morpholine offers a lower logD₇.₄ and reduced P-glycoprotein recognition compared to N-methylpiperazine, which is relevant for blood-brain barrier penetration predictions [1].

Solubility modulation Ring bioisosteres Physicochemical optimization

Lack of Fluorine Substitution: Metabolic Stability and Synthetic Tractability Differentiation vs. the 4-Fluorobenzamide Analog

N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]-4-fluorobenzamide (CAS 1008189-48-7) replaces the cyclohexane ring of the target compound with a 4-fluorophenyl group . While the electron-withdrawing fluorine substituent can enhance metabolic stability by reducing CYP450-mediated oxidation of the aromatic ring [1], it also increases molecular weight by 12 Da (400.5 vs. 388.55) and adds synthetic complexity through the requirement for 4-fluorobenzoyl chloride coupling. The target compound's cyclohexane ring provides a fully saturated scaffold that is structurally distinct from the planar aromatic ring, offering different conformational flexibility and π-stacking potential. Patent literature indicates that fluorination of adamantane-containing compounds can improve metabolic stability in liver microsomes [1], but this benefit is specifically tied to the aromatic benzamide system and cannot be directly extrapolated to the cyclohexanecarboxamide scaffold.

Metabolic stability Synthetic accessibility Fragment-based drug design

purity requirements for procurement: documented 95%+ baseline vs. non-standardized analogs

The compound is commercially available with a minimum purity of 95% as verified by HPLC or equivalent analytical methods from established chemical suppliers . In contrast, many closely related analogs, including N-[1-(adamantan-1-yl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclohexanecarboxamide and N-[1-(adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]-4-fluorobenzamide, lack publicly documented purity specifications across suppliers, introducing uncertainty into procurement decisions. The defined purity benchmark for CAS 1023917-77-2 supports reproducible dose-response experiments and minimizes batch-to-batch variability in screening campaigns.

Chemical procurement Purity specification Reproducibility

Recommended Research and Industrial Application Scenarios for N-[1-(Adamantan-1-yl)-2-(morpholin-4-yl)-2-oxoethyl]cyclohexanecarboxamide (1023917-77-2)


Physicochemical Profiling and Solubility Optimization in Adamantane-Based Lead Series

Because the target compound's computed TPSA (78.4 Ų) and 4 hydrogen-bond acceptors predict superior aqueous solubility relative to the minimal amide N-(adamantan-1-yl)cyclohexanecarboxamide (TPSA 46.2 Ų), it serves as a reference point for SAR studies exploring the solubility–permeability trade-off in adamantane-containing screening libraries. Researchers can use this compound to benchmark the impact of the α-(morpholinocarbonyl) group on kinetic solubility and logD₇.₄ in their assay media, providing a baseline for designing analogs with balanced ADME properties [1].

Negative Control for Kir6.1/SUR2B KATP Channel Pharmacology

The target compound's carboxamide functional group distinguishes it from the carboximidamide-based Kir6.1 inhibitor PNU-37883A (Kd 65 nM). This makes CAS 1023917-77-2 a structurally matched negative control for electrophysiology experiments aiming to confirm that observed KATP channel blockade is specifically attributable to the carboximidamide pharmacophore rather than to the adamantane-morpholine scaffold alone [2].

Morpholine-vs-Piperazine Basicity Comparison in Cyclohexanecarboxamide Series

The ~1.1 pKₐ difference between the morpholine ring (pKₐ ~8.7) and the N-methylpiperazine ring (pKₐ ~9.8) in otherwise identical scaffolds provides an experimental platform for studying how basicity modulates target engagement in biochemical and cellular assays. The morpholine-containing target compound, with its lower fraction protonated at pH 7.4, can be directly compared with the piperazine analog to isolate the contribution of ionization state to on-target potency and off-target promiscuity [3].

Non-Fluorinated Scaffold for Fragment Elaboration and Diversity-Oriented Synthesis

Unlike the 4-fluorobenzamide analog (MW 400.5), the target compound contains no fluorine and features a fully saturated cyclohexane ring, making it a preferred starting point for fragment growth via late-stage C–H functionalization or amide diversification. Its defined ≥95% purity specification ensures that synthetic intermediates derived from this scaffold meet the reproducibility standards required for publication and patent filing .

Quote Request

Request a Quote for N-[1-(ADAMANTAN-1-YL)-2-(MORPHOLIN-4-YL)-2-OXOETHYL]CYCLOHEXANECARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.